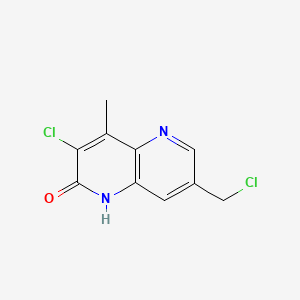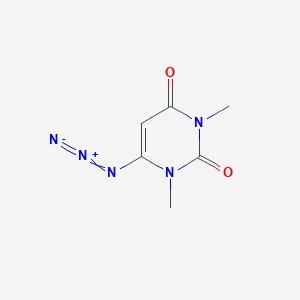
6-Azido-1,3-dimethyl-uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-1,3-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of an azido group (-N₃) at the 6th position and two methyl groups at the 1st and 3rd positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-amino-1,3-dimethyluracil with sodium azide under suitable conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the amino group with the azido group.
Industrial Production Methods: Industrial production of 6-azido-1,3-dimethyluracil may involve continuous flow processes to enhance efficiency and yield. For instance, a method involving the use of an impinging stream reactor has been described, where a solution of dimethyl cyanoacetylurea and liquid caustic soda are rapidly mixed and reacted at controlled temperatures (50-150°C) to produce 6-amino-1,3-dimethyluracil, which can then be converted to the azido derivative .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azido-1,3-dimethyluracil undergoes various chemical reactions, including:
Photochemical Reactions: When irradiated in the presence of acyl halides, it forms 5-acylamino-6-chloro-1,3-dimethyluracils.
Nucleophilic Substitution: The azido group can be replaced by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Acyl Halides: Used in photochemical reactions to produce acylamino derivatives.
Nucleophiles: Such as amines, which can cause ring expansion or contraction depending on the reaction conditions.
Major Products:
5-Acylamino-6-chloro-1,3-dimethyluracils: Formed in the presence of acyl halides.
1,3,5-Triazepine Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-azido-1,3-dimethyluracil involves its ability to undergo photochemical and nucleophilic substitution reactions. The azido group is highly reactive and can participate in various transformations, leading to the formation of new compounds with different biological activities. For example, its reaction with acyl halides under irradiation results in the formation of acylamino derivatives, which have been used in the synthesis of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
6-Azido-1,3-dimethyluracil can be compared with other uracil derivatives such as:
6-Amino-1,3-dimethyluracil: The precursor in the synthesis of the azido derivative.
6-Azido-1,3,5-trimethyluracil: Undergoes similar photochemical reactions but with different substituents.
6-Azido-5-cyano-1,3-dimethyluracil: Exhibits unique reactivity in the presence of alcohols, leading to the formation of triazepines.
These comparisons highlight the unique reactivity of 6-azido-1,3-dimethyluracil, particularly its ability to form diverse products under various reaction conditions.
Eigenschaften
CAS-Nummer |
61541-41-1 |
|---|---|
Molekularformel |
C6H7N5O2 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
6-azido-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4(8-9-7)3-5(12)11(2)6(10)13/h3H,1-2H3 |
InChI-Schlüssel |
MYAKTIILPYPPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=O)N(C1=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
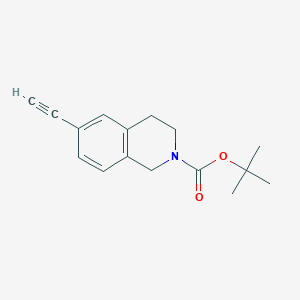
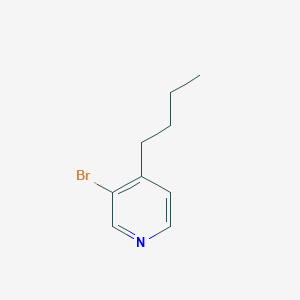
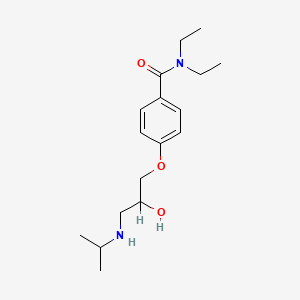
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
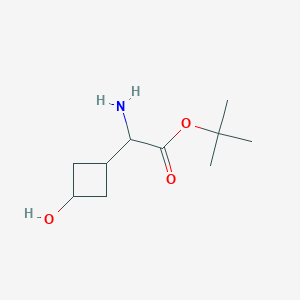
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
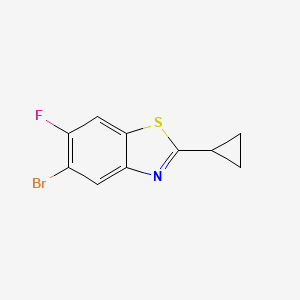

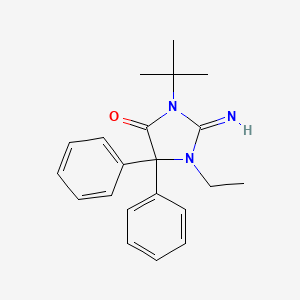
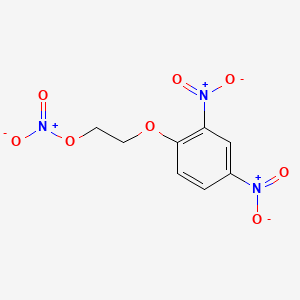
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
